molecular formula C16H22N2O2S2 B2578728 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1396761-59-3

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2578728
CAS RN: 1396761-59-3
M. Wt: 338.48
InChI Key: VIUYFQOHBWXGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C16H22N2O2S2 and its molecular weight is 338.48. The purity is usually 95%.
BenchChem offers high-quality (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

  • The compound has been utilized in the synthesis of novel heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. For instance, it serves as a precursor in the one-pot multistep synthesis of dimethyl sulfomycinamate, showcasing its role in the efficient construction of complex molecules (Bagley et al., 2005).

Molecular Interaction Studies

  • Research has explored the molecular interactions of related piperidinyl compounds with biological receptors, providing insights into their potential pharmacological activities. For example, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlights the utility of such compounds in understanding receptor-ligand interactions (Shim et al., 2002).

Development of New Pharmaceuticals

  • The structural motif found in "(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone" is present in compounds evaluated for their antimicrobial and anti-inflammatory properties. For instance, derivatives of piperidinyl methanone have shown promising antimicrobial activity, indicating potential applications in the development of new antibacterial and antifungal agents (Mallesha & Mohana, 2014).

properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S2/c1-11-9-14(12(2)20-11)15(19)18-6-3-13(4-7-18)10-22-16-17-5-8-21-16/h9,13H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUYFQOHBWXGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

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